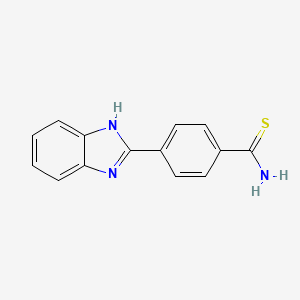
2-(4-Thiocarbamoylphenyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Thiocarbamoylphenyl)benzimidazole is a useful research compound. Its molecular formula is C14H11N3S and its molecular weight is 253.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Thiocarbamoylphenyl)benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H12N2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a benzimidazole core with a thiocarbamoyl group attached to the para position of a phenyl ring. This structural complexity contributes to its biological activity by enabling various interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects on tumor cells, making it a candidate for further investigation in cancer therapy .
- Inhibition of Enzymatic Activity : It may interact with specific enzymes involved in metabolic pathways, which could be relevant for drug development .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism and proliferation, particularly in cancer cells.
- Induction of Apoptosis : Studies have indicated that it could promote apoptotic pathways in tumor cells, leading to cell death .
- Targeting Hypoxic Conditions : Similar benzimidazole derivatives have been shown to selectively target hypoxic tumor environments, suggesting that this compound might exhibit similar properties .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated a significant reduction in bacterial growth in vitro, supporting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Studies
In vitro studies on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines revealed that treatment with this compound resulted in significant cytotoxicity. The mechanism was linked to the induction of apoptosis as confirmed by caspase assays.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| A549 | 10 | 70 |
| WM115 | 15 | 65 |
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-13(18)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBPVVWCJOAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














